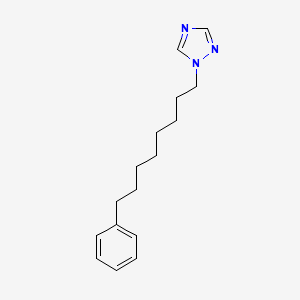![molecular formula C9H20O2Si B12620437 [Ethyl(dimethyl)silyl] pentanoate CAS No. 959004-72-9](/img/structure/B12620437.png)
[Ethyl(dimethyl)silyl] pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethyl(dimethyl)silyl] pentanoate is an organic compound with the molecular formula C9H20O2Si It is an ester derivative of pentanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [ethyl(dimethyl)silyl] pentanoate typically involves the esterification of pentanoic acid with ethyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pentanoic acid+Ethyl(dimethyl)silyl chloride→[Ethyl(dimethyl)silyl] pentanoate+HCl
The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the implementation of in-line purification techniques, such as distillation or crystallization, can streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[Ethyl(dimethyl)silyl] pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentanoic acid and ethyl(dimethyl)silanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
Hydrolysis: Pentanoic acid and ethyl(dimethyl)silanol.
Reduction: Pentanol and ethyl(dimethyl)silanol.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Scientific Research Applications
[Ethyl(dimethyl)silyl] pentanoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a protecting group for carboxylic acids.
Materials Science: The compound is utilized in the preparation of silicon-based materials, including polymers and resins.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical agents.
Mechanism of Action
The mechanism of action of [ethyl(dimethyl)silyl] pentanoate in chemical reactions involves the interaction of the silyl group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of pentanoic acid and ethyl(dimethyl)silanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl pentanoate: An ester of pentanoic acid with an ethyl group, lacking the silyl group.
Dimethylsilyl pentanoate: An ester of pentanoic acid with a dimethylsilyl group, lacking the ethyl group.
Trimethylsilyl pentanoate: An ester of pentanoic acid with a trimethylsilyl group.
Uniqueness
[Ethyl(dimethyl)silyl] pentanoate is unique due to the presence of both ethyl and dimethylsilyl groups, which confer distinct chemical properties. The silyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis. Additionally, the combination of ethyl and dimethylsilyl groups allows for greater versatility in chemical modifications and applications.
Properties
CAS No. |
959004-72-9 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
[ethyl(dimethyl)silyl] pentanoate |
InChI |
InChI=1S/C9H20O2Si/c1-5-7-8-9(10)11-12(3,4)6-2/h5-8H2,1-4H3 |
InChI Key |
HNLDMHZEFQHZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)O[Si](C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate](/img/structure/B12620357.png)
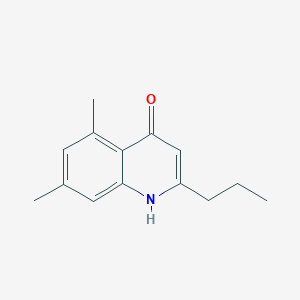
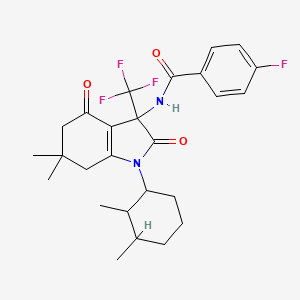
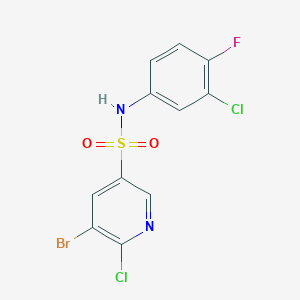
![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)
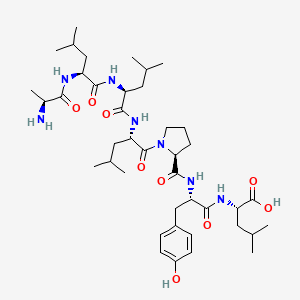
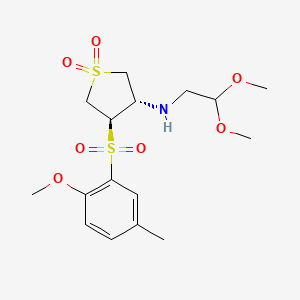
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B12620401.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-threonine](/img/structure/B12620416.png)
![2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine](/img/structure/B12620424.png)
![2-[(Octadec-9-enylamino)methyl]phenol](/img/structure/B12620429.png)
